

Reproducibility of Phenothiazine Sulfonamide Experimental Results: A Comparative Guide

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Compound of Interest

Compound Name: *N,N-Dimethylphenothiazine-2-sulphonamide*

Cat. No.: *B094318*

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Assessing the experimental reproducibility of **N,N-Dimethylphenothiazine-2-sulphonamide** is challenging due to a notable scarcity of published data for this specific compound. However, by examining structurally similar phenothiazine sulfonamides, particularly phenothiazine-3-sulphonamide derivatives, we can establish a framework for comparison and highlight the key experimental parameters necessary for reproducible research in this area. This guide provides a comparative overview of reported experimental data for various phenothiazine sulfonamides, detailed experimental protocols, and visualizations of key workflows to aid researchers in evaluating and replicating studies on this class of compounds.

Comparative Analysis of Biological Activity

To provide a basis for comparison, the following tables summarize the reported biological activities of several phenothiazine sulfonamide derivatives. Due to the limited data on **N,N-Dimethylphenothiazine-2-sulphonamide**, analogous compounds are presented to illustrate the typical performance metrics and variability.

Anticancer Activity of Phenothiazine Derivatives

The in vitro cytotoxic activity of various phenothiazine derivatives is a key area of investigation. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cancer cell growth. Reproducibility of these values is critical for the identification of promising therapeutic candidates.

Compound Class	Cell Line	IC50 (μM)	Reference
Tricyclic Azaphenothiazine (DPT-1)	A549 (Lung Carcinoma)	1.526 ± 0.004	[1]
Pentacyclic Azaphenothiazine (DPT-2)	A549 (Lung Carcinoma)	3.447 ± 0.054	[1]
Doxorubicin (Control)	A549 (Lung Carcinoma)	0.042 ± 0.001	[1]
Tricyclic Azaphenothiazine (DPT-1)	H1299 (Lung Carcinoma)	1.050 ± 0.038	[1]
PEGylated Phenothiazine Imine (PPMA)	HepG2 (Liver Cancer)	54	[2]
PEGylated Phenothiazine Imine (PPEA)	HepG2 (Liver Cancer)	40	[2]
PEGylated Phenothiazine Imine (PPMA)	CT26 (Colon Carcinoma)	40	[2]
PEGylated Phenothiazine Imine (PPEA)	CT26 (Colon Carcinoma)	29	[2]
10-[4- (Phthalimido)butyl]-10 H-phenothiazine	HEp-2 (Larynx Carcinoma)	7.8	[3]
2-Trifluoromethyl- phenothiazine	HEp-2 (Larynx Carcinoma)	4.7	[3]

Antimicrobial Activity of Phenothiazine and Benzothiazine Derivatives

The antimicrobial efficacy of phenothiazine sulfonamides is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The data below for related benzothiazine derivatives provides a reference for the types of results expected.

Compound Class	Bacterial Strain	MIC (µg/mL)	MBC (µg/mL)	Reference
1,2-Benzothiazine Derivatives	Bacillus subtilis	25 - 600	-	[4]
1,2-Benzothiazine Derivatives	Staphylococcus aureus	100 - 500	200 - 400	[4]

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are representative methodologies for the synthesis and antimicrobial testing of phenothiazine sulfonamide derivatives, based on published literature.

Synthesis of Phenothiazine-3-sulphonamide Derivatives

This protocol describes a general method for the synthesis of phenothiazine-3-sulphonamide derivatives, which can be adapted for **N,N-Dimethylphenothiazine-2-sulphonamide**. The procedure involves a base-catalyzed reaction of a phenothiazine intermediate with a sulfonyl chloride.[5]

Step 1: Synthesis of the Phenothiazine Intermediate

- A mixture of 4-chloroaniline and 1-naphthylamine is reacted in the presence of a base to form 1-(naphthalen-1-yl)benzene-1,4-diamine.

- This intermediate is then treated with sulfur and iodine to yield the corresponding phenothiazine derivative.

Step 2: Sulfonylation

- The synthesized phenothiazine compound is dissolved in a suitable solvent (e.g., pyridine).
- The appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride) is added dropwise to the solution at 0-5°C.
- The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours).
- The product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration, washing, and recrystallization.

Characterization: The final products are typically characterized by Fourier-Transform Infrared (FTIR) spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (^1H -NMR, ^{13}C -NMR), and Mass Spectrometry (MS) to confirm their structure and purity.[5]

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This protocol outlines a standard method for evaluating the in vitro antimicrobial activity of the synthesized compounds.[5]

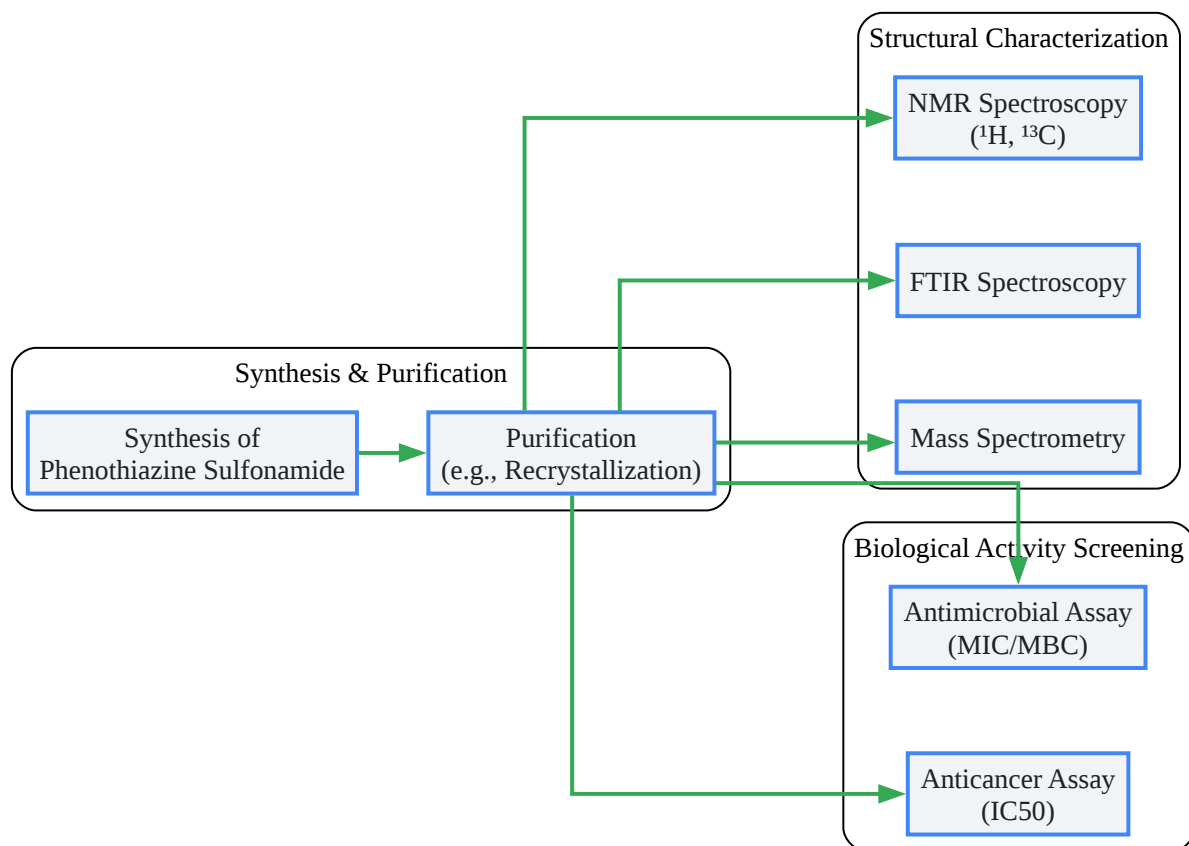
- **Preparation of Inoculum:** Bacterial or fungal strains are cultured in a suitable broth medium to a specified turbidity (e.g., 0.5 McFarland standard).
- **Agar Plate Preparation:** Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
- **Inoculation:** The solidified agar is swabbed with the prepared inoculum.
- **Well Preparation:** Wells of a defined diameter (e.g., 6 mm) are punched into the agar.
- **Application of Compounds:** A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control and a standard

antibiotic (e.g., ciprofloxacin) are also included.

- Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
- Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.

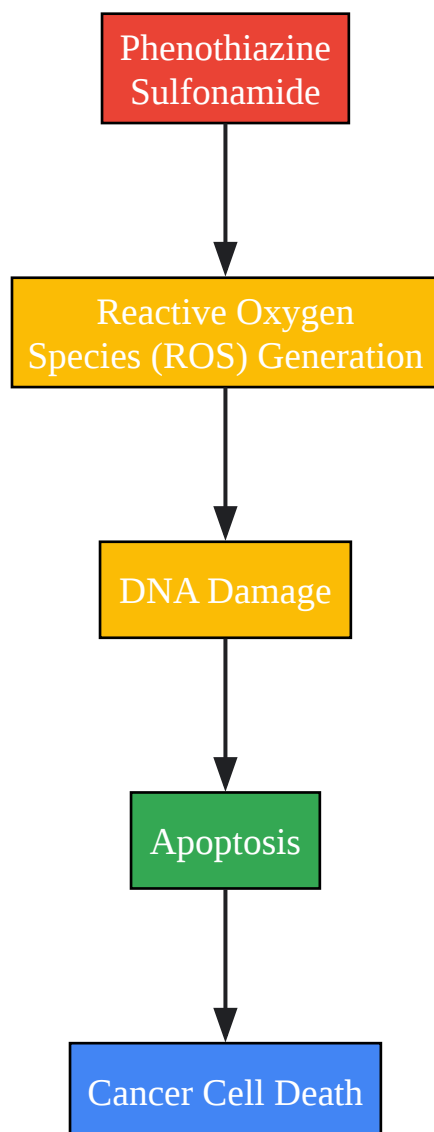
Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study of phenothiazine sulfonamides.



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Caption: General experimental workflow for phenothiazine sulfonamide research.



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Caption: Postulated anticancer mechanism of action for some phenothiazines.

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